![molecular formula C18H16N4O6S2 B2397623 N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide CAS No. 1432514-50-5](/img/structure/B2397623.png)
N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide” is a chemical compound with a complex structure. It contains functional groups such as dimethoxybenzyl, thiadiazol, and sulfonamide .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-amine with lithium hexamethyldisilazane in tetrahydrofuran under an inert atmosphere. This is followed by the addition of a sulfonyl chloride derivative .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. The InChI code for a similar compound, N-(2,4-dimethoxybenzyl)-1,3,4-thiadiazol-5-amine, is provided: 1S/C11H14N3O2S/c1-15-9-4-3-8 (10 (5-9)16-2)6-12-11-13-7-14-17-11/h3-5,7,17H,6H2,1-2H3, (H,12,13,14) .Scientific Research Applications
Medicinal Chemistry and Drug Development
Sulfamates play a crucial role in medicinal chemistry and drug design. Alcohols and phenols can be converted into primary sulfamates (ROSO₂NH₂ and ArOSO₂NH₂) using sulfamoyl chloride (H₂NSO₂Cl). The compound , N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide, serves as a masked sulfamate. By replacing both sulfamate NH protons with 2,4-dimethoxybenzyl groups, it becomes stable to oxidizing agents, reducing agents, bases, and nucleophiles. This stability allows for its use in multi-step synthesis processes .
Solid Phase Peptide Synthesis
Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH, an Fmoc-protected glycine derivative, is useful for solid-phase peptide synthesis. Glycine, being the simplest amino acid, provides flexibility when incorporated into polypeptides .
Platinum Complexes
A platinum(II) complex containing N-(bis(2,4-dimethoxybenzyl)carbamothioyl)-4-methylbenzamide has been synthesized and characterized. This complex demonstrates potential applications in coordination chemistry and catalysis .
Organic Synthesis
The compound’s protecting group strategy allows for more flexible approaches to phenolic O-sulfamate synthesis. By using 2,4-dimethoxybenzyl, deprotection occurs quantitatively within 2 hours at room temperature, making it an attractive choice for organic synthesis .
properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-2-oxo-N-(1,2,4-thiadiazol-5-yl)-3H-1,3-benzoxazole-6-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O6S2/c1-26-12-4-3-11(15(7-12)27-2)9-22(17-19-10-20-29-17)30(24,25)13-5-6-14-16(8-13)28-18(23)21-14/h3-8,10H,9H2,1-2H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYNRWQYLQGBMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN(C2=NC=NS2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxybenzyl)-2-oxo-N-(1,2,4-thiadiazol-5-yl)-2,3-dihydrobenzo[d]oxazole-6-sulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.